1,1,3-Tribromoheptane
Description
Structure
3D Structure
Properties
CAS No. |
90278-16-3 |
|---|---|
Molecular Formula |
C7H13Br3 |
Molecular Weight |
336.89 g/mol |
IUPAC Name |
1,1,3-tribromoheptane |
InChI |
InChI=1S/C7H13Br3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
PEIABAXPPRGXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(Br)Br)Br |
Origin of Product |
United States |
Contextualization of Brominated Alkanes in Contemporary Organic Chemistry Research
Brominated alkanes are organic compounds that feature one or more bromine atoms bonded to an alkane framework. The introduction of bromine atoms into a hydrocarbon chain significantly alters the molecule's physical and chemical properties. numberanalytics.comnumberanalytics.com This modification makes brominated alkanes valuable intermediates in a wide array of organic syntheses. numberanalytics.comnumberanalytics.com They serve as precursors for the formation of other functional groups through nucleophilic substitution and elimination reactions. ncert.nic.in
In contemporary organic chemistry, the selective introduction of bromine into an alkane is a key strategy for targeted molecular modification. masterorganicchemistry.com Free-radical bromination, for instance, is a well-established method for functionalizing otherwise unreactive alkanes. masterorganicchemistry.comyoutube.comdocbrown.info The high regioselectivity of bromine in these reactions, favoring substitution at more substituted carbon atoms, makes it a powerful tool for synthetic chemists. masterorganicchemistry.comyoutube.com This selectivity contrasts with chlorination, which often yields a mixture of products. masterorganicchemistry.com
Furthermore, the presence of bromine can impart specific biological activities to a molecule. numberanalytics.comnih.gov This has led to their investigation in medicinal chemistry, where the strategic placement of halogen atoms can enhance a drug's efficacy and pharmacokinetic properties. nih.gov The study of naturally occurring organobromine compounds, often found in marine organisms, also provides insights into novel chemical structures and biosynthetic pathways. mdpi.com
Significance of Regio and Stereoisomerism in Tribromoheptane Systems
Isomerism, the phenomenon where molecules share the same molecular formula but have different arrangements of atoms, is a fundamental concept in the study of haloalkanes. embibe.comck12.org In the case of tribromoheptane (C₇H₁₃Br₃), both regio- and stereoisomerism are critical factors that determine the compound's identity and properties.
Regioisomerism refers to the different possible placements of the three bromine atoms on the seven-carbon heptane (B126788) chain. For example, 1,1,3-tribromoheptane and 1,2,3-tribromoheptane are regioisomers. nih.govnih.gov They have the same molecular formula but differ in the connectivity of the bromine atoms. This difference in connectivity leads to distinct chemical and physical properties. The position of the bromine atoms influences the molecule's reactivity, polarity, and boiling point. ncert.nic.in
Stereoisomerism arises when the atoms are connected in the same order but have different spatial arrangements. ck12.org For this compound, the carbon at the 3-position is a chiral center, as it is attached to four different groups (a hydrogen atom, a butyl group, a dibromomethyl group, and a bromine atom). This means that this compound can exist as a pair of enantiomers (non-superimposable mirror images). ncert.nic.incram.com
The specific stereochemistry of a halogenated compound can have a profound impact on its biological activity. nih.gov Different stereoisomers can interact differently with chiral biological molecules like enzymes and receptors, leading to varying pharmacological effects. nih.govnih.gov Therefore, the ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of bioactive compounds. nih.gov
Overview of Current Research Trajectories for 1,1,3 Tribromoheptane
Direct Bromination Approaches and Regioselective Control
Direct bromination methods involve the introduction of bromine atoms onto a heptane (B126788) or heptene (B3026448) backbone. The primary challenge in these approaches is controlling the position of bromination, as multiple reactive sites are often present.
The bromination of alkanes, such as n-heptane, can proceed via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. byjus.com This process involves three key stages: initiation, propagation, and termination.
Initiation: Homolytic cleavage of a bromine molecule (Br₂) produces two bromine radicals (Br•). byjus.com
Propagation: A bromine radical abstracts a hydrogen atom from the alkane chain to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to yield a bromoalkane and a new bromine radical, which continues the chain. byjus.com
Termination: The reaction concludes when radicals combine with each other, for instance, through the formation of Br₂ from two bromine radicals or the coupling of two alkyl radicals. byjus.com
Radical bromination is inherently challenging to control for producing a specific polysubstituted isomer like this compound from n-heptane. The reactivity of C-H bonds towards abstraction by bromine radicals follows the order: tertiary > secondary > primary. In n-heptane, there are primary hydrogens at the C1 and C7 positions and secondary hydrogens at C2, C3, and C4. While bromination favors substitution at secondary carbons, it generally results in a mixture of monobrominated isomers (2-bromoheptane, 3-bromoheptane, and 4-bromoheptane), with 1-bromoheptane (B155011) formed in smaller amounts. reddit.com Achieving tribromination at specific positions (1,1, and 3) through this method is not a viable one-pot strategy due to the statistical nature of the reaction and the deactivating effect of existing bromine substituents on adjacent carbons.
| Reagent System | Substrate | Key Observation/Product | Yield | Reference |
| NaBr/98% H₂SO₄ | n-Heptane | Regioselective formation of 2-bromoheptane | 85% | christuniversity.in |
| Br₂ with UV light | Alkane | Proceeds via free-radical mechanism | Mixture of isomers | byjus.com |
| N-Bromosuccinimide (NBS) | Alkane | Used for allylic and benzylic bromination, can be used for alkanes | Varies | libretexts.org |
This table illustrates reagents used in the bromination of alkanes, highlighting the regioselectivity challenges inherent in synthesizing a specific isomer like this compound directly from heptane.
A more controlled approach to introducing bromine atoms involves the electrophilic addition of bromine or hydrogen halides to unsaturated precursors like heptenes. thieme-connect.de The reaction between an alkene and bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.org This intermediate is then opened by a nucleophilic attack from a bromide ion, resulting in the anti-addition of two bromine atoms across the double bond to form a vicinal (1,2-) dibromide. thieme-connect.delibretexts.org
For the synthesis of this compound, a hypothetical route could start with a precursor such as 1-bromohept-1-ene. Electrophilic addition of HBr to this substrate would be expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents and the bromine adds to the more substituted carbon. However, the presence of the vinyl bromide complicates this prediction. A more plausible multi-step strategy might involve:
Starting with hept-1-ene.
Addition of HBr to form 2-bromoheptane.
Elimination to create a mixture of hept-1-ene and hept-2-ene.
Selective bromination of the desired alkene intermediate.
The synthesis of a gem-dibromo group (two bromine atoms on the same carbon), as required for the C1 position of this compound, is not achievable through a simple electrophilic addition of Br₂ or HBr to an alkene. Alternative methods targeting carbonyl groups are necessary for this transformation.
| Reaction Type | Reagents | Intermediate | Product Type | Reference |
| Alkene Bromination | Br₂ | Cyclic Bromonium Ion | 1,2-Dibromoalkane | thieme-connect.delibretexts.org |
| Alkene Hydrobromination | HBr | Carbocation | Bromoalkane | solubilityofthings.comsavemyexams.com |
This table summarizes fundamental electrophilic addition reactions for introducing bromine into alkene precursors.
Precursor-Based Synthetic Routes to this compound
These routes offer greater control by building upon a heptane skeleton that already contains other functional groups, which can then be converted to bromides, or by constructing the carbon chain in a way that strategically places the bromine atoms.
Functional group interconversion is a powerful strategy in organic synthesis. solubilityofthings.comsolubilityofthings.com To synthesize this compound, one could envision a precursor molecule containing hydroxyl (–OH) or carbonyl (C=O) groups at the 1 and 3 positions of the heptane chain.
For instance, a 3-bromoheptan-1-ol could be a key intermediate. The hydroxyl group can be converted into a bromide using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). organic-synthesis.com The more challenging gem-dibromo functionality at the C1 position could be generated from a corresponding aldehyde. The reaction of an aldehyde, such as 3-bromoheptanal, with reagents like phosphorus pentabromide (PBr₅) can convert the carbonyl group into a 1,1-dibromoalkane.
A plausible, albeit multi-step, pathway could be:
Start with a suitable 7-carbon precursor, such as hept-2-enoic acid.
Selective reduction and protection/deprotection steps to generate 3-hydroxyheptan-1-al.
Bromination of the secondary alcohol at C3.
Reaction of the aldehyde at C1 to form the gem-dibromide.
This approach allows for the stepwise and controlled introduction of bromine atoms, overcoming the regioselectivity issues of direct bromination. savemyexams.com
Carbon chain elongation methods provide a way to construct the heptane backbone from smaller, functionalized building blocks. frontiersin.org This approach allows for the precise placement of bromine atoms during the assembly of the molecule.
One could theorize a synthesis using organometallic coupling reactions. For example, a Grignard reagent prepared from a brominated four-carbon chain could react with a three-carbon electrophile that already contains bromine atoms in the desired positions. A potential, though complex, route might involve the coupling of a C4 nucleophile with a C3 electrophile, such as 1,1,3-tribromopropane, although side reactions would be a significant challenge.
A more refined strategy could use modern cross-coupling reactions, where an organoboron compound reacts with an alkyl halide in the presence of a catalyst. organic-chemistry.org For example, a reaction could be designed between a boronic ester of a brominated butane (B89635) and a brominated propane (B168953) derivative to form the C-C bond at the desired location, assembling the this compound skeleton. These methods, while synthetically complex, offer the highest degree of control for accessing specifically substituted isomers. libretexts.org
Optimization of Reaction Conditions and Yield for Specific Isomers of Tribromoheptane
Optimizing reaction conditions is critical for maximizing the yield of a target isomer and minimizing the formation of byproducts. For the synthesis of tribromoheptanes, this involves careful selection of reagents, catalysts, solvents, and temperature to control regioselectivity.
In radical bromination, while direct synthesis of this compound is impractical, the choice of brominating agent is crucial for controlling selectivity in related reactions. N-Bromosuccinimide (NBS) is often preferred over molecular bromine for allylic or benzylic brominations as it can maintain a low concentration of Br₂ and HBr, suppressing side reactions. libretexts.org
For electrophilic additions, solvent choice can influence the reaction outcome. In non-participating solvents like dichloromethane (B109758) (CH₂Cl₂), the addition of Br₂ to an alkene yields the dibromoalkane. libretexts.org However, in participating solvents like water or alcohols, a mixture of products, including bromohydrins or bromoethers, can be formed. thieme-connect.de
In precursor-based routes, optimizing each functional group transformation is key. For example, the conversion of alcohols to alkyl bromides can be achieved under various conditions, and the choice of reagent (e.g., PBr₃, SOBr₂, or HBr) can affect yield and compatibility with other functional groups in the molecule.
Exploration of Novel Synthetic Routes and Catalytic Systems for Brominated Alkanes
The limitations of traditional methods for alkane halogenation have spurred the development of novel synthetic routes and catalytic systems that offer greater control over regioselectivity. nih.govwiley.com These modern approaches are crucial for the targeted synthesis of complex molecules like this compound.
One of the most promising areas of research is the transition-metal-catalyzed functionalization of C-H bonds. nih.govoriprobe.com These methods utilize metal complexes to selectively activate specific C-H bonds in an alkane, allowing for the introduction of a functional group at a desired position. While much of the research has focused on oxidation and borylation, the principles can be extended to halogenation. nih.govwiley.com For example, iridium and rhodium complexes have shown the ability to selectively functionalize the terminal C-H bonds of alkanes. nih.gov Such a catalyst could potentially be used to selectively brominate the terminal methyl group of a heptane derivative.
Carbene and nitrene insertion into C-H bonds represents another powerful strategy for alkane functionalization. nih.govrsc.org This method involves the generation of a highly reactive carbene or nitrene intermediate, which can then insert into a C-H bond. The regioselectivity of this insertion can often be controlled by the steric and electronic properties of the catalyst and the substrate. rsc.org
Bio-inspired catalytic systems, which mimic the action of enzymes, also offer a pathway to selective alkane functionalization. wiley.com These systems often utilize a shape-selective approach, where the catalyst has a specific binding pocket that orients the alkane substrate for reaction at a particular site. illinois.edu For instance, metalloporphyrin catalysts have been used for the shape-selective hydroxylation of linear alkanes, and similar principles could be applied to bromination. illinois.edu
Furthermore, the development of new brominating agents and reaction conditions continues to provide more selective methods. For example, the use of N-bromosuccinimide (NBS) is a well-known method for the allylic and benzylic bromination, showcasing the potential for reagent-controlled selectivity. youtube.com The combination of sodium bromide with a strong acid like sulfuric acid has also been reported as an effective reagent for the regioselective monobromination of alkanes. christuniversity.in
The table below summarizes various catalytic systems and reagents used for the bromination of alkanes.
| Catalyst/Reagent | Substrate Type | Key Features |
| Br₂ / UV light | Alkanes | Free-radical mechanism, generally low regioselectivity for linear alkanes. savemyexams.comchemistryscore.com |
| N-Bromosuccinimide (NBS) | Alkenes, Alkylarenes | Selective for allylic and benzylic positions. youtube.com |
| NaBr / H₂SO₄ | Alkanes, Cycloalkanes | Regioselective monobromination, favoring more substituted positions. christuniversity.in |
| Transition-Metal Complexes (e.g., Rh, Ir) | Alkanes | Catalytic C-H activation, potential for high regioselectivity. nih.gov |
| Metal Carbenes | Alkanes | C-H insertion, regioselectivity can be tuned by the catalyst. rsc.org |
| Bio-inspired Catalysts (e.g., Metalloporphyrins) | Alkanes | Shape-selective functionalization. illinois.edu |
Given the challenges in direct tribromination, a proposed multi-step synthesis for this compound is outlined below. This hypothetical route is based on established organic transformations.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Oxidation of Heptan-2-ol | PCC, CH₂Cl₂ | Heptan-2-one |
| 2 | Alpha-bromination | Br₂, Acetic Acid | 1-Bromoheptan-2-one |
| 3 | Second alpha-bromination | Br₂, Acetic Acid | 1,1-Dibromoheptan-2-one |
| 4 | Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol, Heat | 1,1-Dibromoheptane |
| 5 | Selective C-H Bromination | NBS, light or radical initiator | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry
NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen and carbon atoms.
High-Resolution ¹H NMR Spectroscopy and Chemical Shift Analysis
High-resolution proton (¹H) NMR spectroscopy is a primary technique for identifying the various types of protons within the this compound molecule. The chemical shift of each proton is influenced by the electronegativity of the neighboring bromine atoms, leading to a predictable pattern of signals. Protons closer to the bromine atoms are deshielded and thus resonate at a lower field (higher ppm values).
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 5.85 | t | 7.2 | 1H |
| H2 | 2.50 - 2.65 | m | - | 2H |
| H3 | 4.60 | p | 6.8 | 1H |
| H4 | 2.05 - 2.20 | m | - | 2H |
| H5 | 1.40 - 1.55 | m | - | 2H |
| H6 | 1.30 - 1.40 | m | - | 2H |
| H7 | 0.90 | t | 7.0 | 3H |
The proton at the C1 position (H1), bearing two bromine atoms, is expected to be the most deshielded, appearing as a triplet due to coupling with the adjacent C2 methylene (B1212753) protons. The proton at C3 (H3), bonded to the carbon with a single bromine atom, would also be significantly downfield, likely appearing as a pentet from coupling to the four neighboring protons on C2 and C4. The remaining methylene and methyl protons of the heptyl chain would appear further upfield, with overlapping multiplets.
¹³C NMR Spectroscopy for Carbon Skeleton and Substituent Effects
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to the presence of the electronegative bromine atoms. Carbons directly bonded to bromine will experience a significant downfield shift.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 40.5 |
| C2 | 45.2 |
| C3 | 65.8 |
| C4 | 38.1 |
| C5 | 31.4 |
| C6 | 22.5 |
| C7 | 14.0 |
The C1 and C3 carbons, directly attached to bromine atoms, are expected to have the largest chemical shifts. The effect of the bromine atoms diminishes with distance along the carbon chain, resulting in the upfield signals for C5, C6, and C7, which are characteristic of a typical alkyl chain.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signal at ~5.85 ppm (H1) and the multiplet at ~2.50-2.65 ppm (H2) would confirm their connectivity. Similarly, correlations would be observed between H2 and H3, H3 and H4, and so on along the chain, allowing for a complete assignment of the proton resonances. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. For example, the proton at H1 (~5.85 ppm) would show a cross-peak with the carbon signal at C1 (~40.5 ppm). This technique is invaluable for assigning the carbon signals based on the already determined proton assignments.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound. The presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak. For a molecule containing three bromine atoms, a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio would be observed, confirming the presence of three bromine atoms in the molecule. The exact masses of these isotopic peaks can be calculated and compared with the experimental data to confirm the molecular formula C₇H₁₃Br₃. spectrabase.com
Predicted HRMS Data for this compound (C₇H₁₃Br₃):
| Ion | Calculated m/z |
| [M]⁺ (³⁷⁹Br) | 333.8567 |
| [M+2]⁺ (²⁷⁹Br, ¹⁸¹Br) | 335.8547 |
| [M+4]⁺ (¹⁷⁹Br, ²⁸¹Br) | 337.8527 |
| [M+6]⁺ (³⁸¹Br) | 339.8506 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. researchgate.net
The fragmentation of this compound would be expected to proceed through the loss of bromine atoms and cleavage of the carbon-carbon bonds. The presence of bromine's isotopic signature in the fragment ions provides valuable clues for their identification.
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z (for ⁷⁹Br isotope) | Possible Fragment Structure |
| 257 | [C₇H₁₃Br₂]⁺ |
| 177 | [C₇H₁₃Br]⁺ |
| 97 | [C₇H₁₃]⁺ |
| 81/79 | [Br]⁺ |
The analysis of these fragments helps to piece together the structure of the original molecule. For example, the loss of a bromine radical (Br•) from the molecular ion would lead to a prominent peak corresponding to [C₇H₁₃Br₂]⁺. Subsequent losses of bromine and parts of the alkyl chain would generate the other observed fragments.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Details
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting products. lcms.cz In the analysis of this compound, a precursor ion, typically the molecular ion [C₇H₁₃Br₃]⁺˙ or a protonated molecule, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's connectivity.
The fragmentation of halogenated alkanes is often initiated by the cleavage of the carbon-halogen bond or carbon-carbon bonds. thieme-connect.de For this compound, the fragmentation pathways are expected to be influenced by the positions of the three bromine atoms. Key fragmentation mechanisms would include the loss of a bromine radical (Br•), elimination of hydrogen bromide (HBr), and cleavage of the alkyl chain.
The location of the bromine atoms on the first and third carbons suggests specific fragmentation patterns. For instance, cleavage of the C2-C3 bond could yield fragments that help to pinpoint the location of the third bromine atom. The presence of a geminal dibromo group at the C1 position would also lead to characteristic fragmentation, such as the loss of a CHBr₂ group.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Significance |
| 334/336/338/340 | 255/257/259 | Br | Loss of a bromine radical, a common pathway for alkyl bromides. |
| 334/336/338/340 | 175/177 | HBr + Br | Sequential loss of HBr and a bromine radical. |
| 334/336/338/340 | 95 | 3Br or combinations | Loss of all bromine atoms, leaving the heptyl backbone cation [C₇H₁₁]⁺. |
| 255/257/259 | 176/178 | Br | Further fragmentation of a primary fragment ion. |
| 255/257/259 | 95 | 2Br or combinations | Loss of the remaining two bromine atoms. |
Note: m/z values correspond to the most abundant isotopes. The table is based on general fragmentation principles of alkyl halides.
Isotopic Pattern Analysis for Bromine Atom Identification
A definitive feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. nih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This 1:1 ratio creates a characteristic signature for any ion containing bromine atoms. rsc.org
For a molecule like this compound, which contains three bromine atoms, the molecular ion peak will appear as a cluster of four peaks (an M+4 pattern). The relative intensities of these peaks (M, M+2, M+4, M+6) will follow a binomial distribution, approximately in a 1:3:3:1 ratio. This distinctive pattern is a powerful tool for confirming the presence and number of bromine atoms in the molecule or its fragments. acs.org
Table 2: Theoretical Isotopic Pattern for the [C₇H₁₃Br₃]⁺˙ Molecular Ion
| Ion | m/z (Nominal Mass) | Combination of Isotopes | Relative Intensity (Approximate) |
| M | 334 | ³(⁷⁹Br) | 1 |
| M+2 | 336 | ²(⁷⁹Br)¹(⁸¹Br) | 3 |
| M+4 | 338 | ¹(⁷⁹Br)²(⁸¹Br) | 3 |
| M+6 | 340 | ³(⁸¹Br) | 1 |
Note: The m/z values are calculated using the nominal masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br). The relative intensities are based on the statistical probability of each isotopic combination.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its alkyl and carbon-bromine bonds.
The primary absorptions will be due to C-H and C-Br bond vibrations. The C-H stretching vibrations of the heptyl chain will appear in the region of 3000-2850 cm⁻¹. libretexts.org The C-H bending (scissoring and rocking) vibrations will be observed in the fingerprint region, typically between 1470 cm⁻¹ and 1350 cm⁻¹. libretexts.org
The most diagnostic peaks for identifying this compound as an alkyl bromide are the C-Br stretching vibrations. These are typically strong and found in the lower frequency region of the spectrum, from 690-515 cm⁻¹. orgchemboulder.com The presence of multiple bromine atoms and their specific locations (a geminal -CHBr₂ group and a secondary -CHBr- group) will likely result in a complex pattern of absorptions in this region, which can serve as a unique fingerprint for the compound. cdnsciencepub.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (sp³ C-H) | 2960-2850 | Strong |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |
| C-H Bend (Rocking) | Methyl (-CH₃) | ~1375 | Medium |
| C-H Wag | -CH₂X (X=Br) | 1300-1150 | Medium |
| C-Br Stretch | Alkyl Bromide | 690-515 | Strong |
Note: These are general ranges and the exact positions can be influenced by the molecular environment. orgchemboulder.comlibretexts.org
X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off the ordered atomic planes of a single crystal. The resulting diffraction pattern allows for the calculation of electron density and, subsequently, the precise positions of atoms in the crystal lattice, bond lengths, and bond angles.
For this compound, obtaining a crystal structure would provide unequivocal proof of its molecular structure and stereochemistry, if chiral centers are present. However, many simple halogenated alkanes are liquids or low-melting solids at room temperature and can be challenging to crystallize. nih.gov A search of crystallographic databases indicates that a crystal structure for this compound has not been reported. Therefore, while X-ray crystallography remains the gold standard for solid-state structure determination, its application is contingent upon the ability to grow suitable single crystals of the compound.
Spectroscopic Differentiation of this compound from Positional and Stereoisomers (e.g., 1,1,1-, 1,2,3-, 1,3,5-, 1,4,7-Tribromoheptane)
Differentiating positional isomers is a significant analytical challenge where spectroscopic methods are indispensable. studymind.co.uk The unique arrangement of atoms in each isomer of tribromoheptane results in distinct spectroscopic fingerprints.
Mass Spectrometry (MS/MS): Positional isomers of tribromoheptane are expected to produce different fragment ions upon MS/MS analysis due to the varied stability of the resulting carbocations and radical species. lcms.czplu.mx
1,1,1-Tribromoheptane: Would likely show a characteristic fragment from the alpha-cleavage adjacent to the -CBr₃ group or the loss of a CBr₃ radical. nih.gov
This compound: Fragmentation would be directed by the geminal dibromide at one end and the secondary bromide at C3. Cleavage between C2 and C3 would be a key differentiating pathway. nih.gov
1,2,3-Tribromoheptane: The vicinal arrangement of bromines could lead to concerted or sequential eliminations of HBr or Br₂, producing a unique set of fragment ions. nih.gov
1,4,7-Tribromoheptane: With widely separated bromine atoms, fragmentation might be expected to occur more independently at each C-Br bond, potentially leading to fragments from cleavage at multiple sites.
A -CBr₃ group (in 1,1,1-isomer) will have different vibrational modes compared to a -CHBr₂ group (in 1,1,3-isomer) or isolated -CHBr- groups. orgchemboulder.com
The spectrum of 1,2,3-tribromoheptane would be influenced by the interactions between adjacent C-Br dipoles.
Table 4: Comparative Spectroscopic Features for Differentiating Tribromoheptane Isomers
| Isomer | Potential Key MS/MS Fragment | Differentiating IR Features (cm⁻¹) |
| 1,1,1-Tribromoheptane | Loss of •CBr₃ or fragments containing the CBr₃ moiety. | Distinct C-Br stretches for the tribromomethyl group. Unique fingerprint region. nih.gov |
| This compound | Fragments from cleavage between C2-C3. Loss of •CHBr₂. | Overlapping C-Br stretches from -CHBr₂ and -CHBr- groups. Unique fingerprint region. nih.gov |
| 1,2,3-Tribromoheptane | Fragments from sequential loss of Br or HBr. | Complex C-Br stretching pattern due to vicinal bromines. Unique fingerprint region. nih.govnist.gov |
| 1,3,5-Tribromoheptane | Multiple fragmentation pathways initiated at separated C-Br bonds. | Potentially three distinct C-Br stretching environments. Unique fingerprint region. |
| 1,4,7-Tribromoheptane | Fragmentation patterns suggesting isolated bromoalkyl groups. | C-Br stretches may appear as simpler, more isolated bands. Unique fingerprint region. google.com |
Note: This table is predictive and based on established spectroscopic principles for isomer differentiation.
Mechanistic Investigations of 1,1,3 Tribromoheptane Reactivity in Organic Transformations
Elimination Reactions for Olefin Formation from 1,1,3-Tribromoheptane
Elimination reactions, specifically dehydrobromination, of this compound can lead to the formation of various olefinic products. These reactions are often in competition with nucleophilic substitution. gauthmath.com
Dehydrobromination of this compound can occur by removing a proton from either C2 or C4, leading to different regioisomers.
Elimination involving C3-Br:
Zaitsev's Rule: Abstraction of a proton from the more substituted C4 position would lead to the more substituted and generally more stable internal alkene (1,1-dibromohept-3-ene). This is the Zaitsev product. youtube.com
Hofmann's Rule: Abstraction of a proton from the less substituted C2 position would yield the less substituted terminal alkene (3-bromo-1-bromoethenyl)pentane. The use of a sterically hindered base, such as potassium tert-butoxide, typically favors the formation of the Hofmann product. youtube.com
Elimination involving C1-Br: Elimination of HBr from the C1 and C2 positions would lead to a vinyl bromide, 1-bromo-1-bromoethenyl-heptane. This reaction is generally less favored than elimination involving the secondary bromide unless very specific reagents are used.
Stereoselectivity in E2 reactions requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com This can influence the formation of E/Z isomers of the resulting alkenes.
Like substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. youtube.com
E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton while the leaving group departs simultaneously. gauthmath.com It is favored by high concentrations of a strong, non-nucleophilic base and is common for secondary halides. The rate is dependent on both the substrate and the base concentration.
E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate, the same intermediate as in the Sₙ1 reaction. lecturio.com It is favored by weak bases and polar protic solvents that stabilize the carbocation. The rate is dependent only on the substrate concentration. E1 reactions typically follow Zaitsev's rule to produce the most stable alkene. youtube.com
For this compound, the use of a strong, bulky base like potassium tert-butoxide in a non-polar solvent would strongly favor the E2 pathway, likely leading to a mixture of Hofmann and Zaitsev products. Conversely, heating the substrate in a polar protic solvent with a weak base (or no strong base) would favor a competition between Sₙ1 and E1 pathways at the C3 position.
Radical Reactions Involving this compound
Free radical reactions offer a distinct set of transformations for haloalkanes, often proceeding under neutral conditions initiated by light or radical initiators. google.comgoogle.com
One of the known synthetic routes to this compound involves the radical addition of bromoform (B151600) (CHBr₃) or carbon tetrabromide (CBr₄) to 1-hexene (B165129), often initiated by a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)). lookchem.com This suggests that the C-Br bonds in this compound are susceptible to homolytic cleavage under appropriate conditions.
Further radical reactions could involve:
Reductive Debromination: Treatment with a radical reducing agent, such as tributyltin hydride (Bu₃SnH) and a radical initiator, could sequentially remove bromine atoms. The relative reactivity of the C1 and C3 bromines would depend on the stability of the resulting carbon-centered radicals. A secondary radical at C3 is more stable than a primary radical at C1, suggesting that the C3-Br bond might be more readily cleaved in some radical processes.
Atom Transfer Radical Addition (ATRA): The compound itself could act as a source of bromine radicals in the presence of a suitable catalyst and alkene, propagating a radical chain reaction.
Radical Cyclization: If an appropriate unsaturated functional group were present elsewhere in the molecule, intramolecular radical cyclization could be initiated by cleavage of a C-Br bond.
The presence of multiple bromine atoms can lead to complex product mixtures in radical reactions, as the initial product may be more or less reactive than the starting material towards further radical transformations.
Homolytic Carbon-Bromine Bond Cleavage and Radical Intermediates
The foundation of many reactions involving this compound and its precursors is the homolytic cleavage of a carbon-bromine (C-Br) bond. This process, which requires an input of energy typically from heat or light, results in the formation of a bromine radical and a carbon-centered radical. In polyhalogenated compounds like this compound, the C-Br bonds are significantly weaker than C-C or C-H bonds, making them the preferred sites for radical initiation.
The formation of this compound from the radical addition of carbon tetrabromide (CBr₄) to 1-hexene is a classic example. The reaction initiates with the formation of a tribromomethyl radical (•CBr₃), which then adds across the double bond of 1-hexene. libretexts.orgacs.orglibretexts.org This generates a bromoalkyl radical intermediate, which subsequently abstracts a bromine atom from another molecule of CBr₄ to yield the adduct, 1,1,1,3-tetrabromoheptane, and propagate the radical chain. acs.org The subsequent reduction of this tetrabromo adduct to this compound also proceeds via radical intermediates, initiated by the abstraction of a bromine atom to form a •CBr₂CH₂CH(Br)C₄H₉ radical. molaid.com
Chain Reactions and Studies on Radical Initiators and Inhibitors
The synthesis and transformation of this compound often proceed via radical chain reactions, which consist of three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation: This phase involves the generation of the initial radical species. In the synthesis of this compound's precursor from 1-hexene and carbon tetrabromide, a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) is used. lookchem.com Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from CBr₄ to start the chain.
Propagation: These are the steps that sustain the chain reaction. A radical formed in one step reacts to produce a new radical that continues the chain. For instance, the bromoalkyl radical formed after the addition of •CBr₃ to 1-hexene reacts with CBr₄ to form the product and regenerate the •CBr₃ radical. acs.orglibretexts.org
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org
The influence of initiators is crucial for the efficiency of these reactions. Research into similar radical processes has shown that the reaction rate is dependent on the concentration and decomposition rate of the initiator. google.comgoogle.com Conversely, radical inhibitors, such as 2,2,6,6-tetramethyl-1-piperidinynyloxyl (TEMPO), can be used to quench the reaction by scavenging carbon-centered radicals, which serves as a diagnostic tool to confirm a radical chain mechanism.
Reductive Transformations and Debromination Processes
Reductive debromination is a key transformation for polyhalogenated alkanes. This compound is itself a product of such a reaction. Specifically, it can be synthesized in high yield via the reduction of 1,1,1,3-tetrabromoheptane. molaid.com This process involves the replacement of a bromine atom with a hydrogen atom, typically from a hydrogen donor source.
A notable method involves the use of a system containing a silane (B1218182), such as triethylsilane (Et₃SiH), and a metal carbonyl complex like iron pentacarbonyl (Fe(CO)₅). molaid.com In this reaction, the iron complex likely facilitates the initial C-Br bond cleavage, and the silane serves as the hydrogen atom donor to quench the resulting carbon-centered radical.
Table 1: Reductive Debromination of 1,1,1,3-Tetrabromoheptane
| Starting Material | Reagents | Reaction Time | Product | Yield | Reference |
| 1,1,1,3-Tetrabromoheptane | Triethylsilane, Iron pentacarbonyl | 4.0 h | This compound | 97% | molaid.com |
Exploration of Rearrangement Reactions and Their Driving Forces
One of the most fascinating aspects of the reactivity of radicals derived from polybromoalkanes is their propensity to undergo rearrangement reactions. These rearrangements compete with the direct quenching of the radical (e.g., by a hydrogen donor). The primary driving force for such rearrangements is the formation of a more stable radical intermediate.
Detailed studies on the reduction of 1,1,1,3-tetrabromoheptane have shown that while this compound is the major product, other isomeric products are also formed. molaid.comacs.org This is explained by the rearrangement of the intermediate 1,1-dibromo-3-heptyl radical (•CBr₂CH₂CH(Br)C₄H₉) via intramolecular hydrogen migration. acs.orglookchem.com
The key rearrangement pathways are:
1,5-Hydrogen Migration: A hydrogen atom from the C5 position is transferred to the radical center at C1. This converts the initial radical into a more stable secondary radical at C5.
1,6-Hydrogen Migration: Similarly, a hydrogen atom can migrate from the C6 position to the radical center at C1, forming a secondary radical at C6.
These rearranged radicals are then reduced by the hydrogen donor, leading to the formation of isomeric tribromoheptanes. The competition between direct reduction and rearrangement is a key factor determining the final product distribution. molaid.com The preference for these migrations highlights the stability gained by transitioning from the initial radical to a secondary alkyl radical. nih.gov
Table 2: Product Distribution from the Reduction of 1,1,1,3-Tetrabromoheptane Highlighting Rearrangement
| Product | Formation Pathway | Type of Radical Intermediate | Reference |
| This compound | Direct reduction | C1 radical | molaid.com |
| Isomeric Tribromoheptane | 1,5-Hydrogen migration followed by reduction | C5 radical | molaid.comacs.org |
| Isomeric Tribromoheptane | 1,6-Hydrogen migration followed by reduction | C6 radical | molaid.comacs.org |
Computational Chemistry and Theoretical Modeling of 1,1,3 Tribromoheptane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 1,1,3-Tribromoheptane, DFT calculations would be employed to optimize the molecular structure, providing precise bond lengths, bond angles, and dihedral angles.
In a typical DFT study of a polybrominated alkane, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ) would be tested to find a level of theory that accurately reproduces experimental data for related compounds, if available. The optimization process minimizes the total electronic energy of the molecule, leading to the equilibrium geometry. For this compound, this would involve determining the preferred rotational conformations of the heptyl chain and the orientation of the bromine atoms. The bulky nature of the bromine atoms would significantly influence the steric environment and thus the final geometry.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO would likely be localized around the bromine atoms, particularly the lone pairs of electrons, and the C-Br bonds. The LUMO, on the other hand, would be expected to be associated with the antibonding orbitals of the C-Br bonds. An analysis of these orbitals would provide insight into which sites of the molecule are most susceptible to nucleophilic or electrophilic attack.
From the HOMO and LUMO energies, various reactivity indices can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Global Electrophilicity Index (ω): An indicator of a molecule's electrophilic character. Calculated as ω = χ2 / (2η).
These indices provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.
Conformational Analysis and Potential Energy Surface Mapping
The flexible heptyl chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. A conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES).
For this compound, the most important dihedral angles to consider would be those around the C1-C2, C2-C3, and C3-C4 bonds, as these directly involve the carbon atoms bearing the bulky bromine substituents. The steric hindrance between the bromine atoms and the rest of the alkyl chain will be the dominant factor in determining the relative energies of the different conformers. The results of a PES scan would reveal the global minimum energy conformer, as well as other low-energy local minima.
Predictive Modeling of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts (1H and 13C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The calculated chemical shifts for each nucleus in the molecule can then be compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain predicted spectra. These predictions can help in the assignment of experimental spectra and in distinguishing between different isomers or conformers.
Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical IR spectrum. The predicted spectrum would show characteristic peaks for C-H stretching, C-C stretching, and, most importantly, the C-Br stretching and bending vibrations, which would be expected in the lower frequency region of the spectrum.
Theoretical Analysis of Reaction Mechanisms and Transition State Structures
Theoretical chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution or elimination. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the transition state structure is crucial for understanding the kinetics of a reaction, as its energy determines the activation energy. For example, in a hypothetical SN2 reaction at one of the carbon atoms bearing a bromine atom, computational methods could be used to model the approach of the nucleophile, the breaking of the C-Br bond, and the inversion of stereochemistry, providing a detailed picture of the transition state structure and energetics.
Structure-Reactivity Relationship Predictions for Polybrominated Alkanes
By systematically studying a series of polybrominated alkanes, it is possible to establish structure-reactivity relationships. For instance, one could computationally investigate how the position and number of bromine atoms on an alkyl chain affect properties like the HOMO-LUMO gap, the global electrophilicity index, or the activation energies for specific reactions.
Such studies would likely reveal trends in reactivity. For example, increasing the number of bromine atoms on a single carbon atom (geminal substitution) might increase the electrophilicity of that carbon, making it more susceptible to nucleophilic attack. The position of the bromine atoms along the chain would also influence the steric accessibility of the reaction centers and the stability of potential carbocation intermediates in SN1-type reactions. By situating this compound within this broader context, its reactivity can be predicted and rationalized based on its specific substitution pattern.
Strategic Utilization of 1,1,3 Tribromoheptane As a Versatile Synthetic Intermediate
Precursor to Selectively Monobrominated and Dibrominated Heptanes
The presence of three bromine atoms in 1,1,3-tribromoheptane opens up possibilities for selective dehalogenation to yield monobrominated and dibrominated heptanes. The differential reactivity of the geminal dibromides at the 1-position and the secondary bromide at the 3-position can be exploited to achieve selective reduction. For instance, radical-based reductions using reagents like tributyltin hydride or silanes can be tuned to selectively remove one or more bromine atoms.
Furthermore, the geminal dibromide moiety can be selectively reduced to a monobromide under specific conditions. This controlled dehalogenation is crucial for synthesizing specific isomers of bromo- or dibromoheptane that might be difficult to access through direct halogenation of heptane (B126788).
Below is a table summarizing potential selective reduction reactions of this compound.
| Reagent System | Expected Major Product | Reaction Type |
| 1.1 eq. Bu3SnH, AIBN | 1,3-Dibromoheptane | Radical Debromination |
| 2.2 eq. Bu3SnH, AIBN | 3-Bromoheptane | Radical Debromination |
| Zn, AcOH | 1-Bromo-2-heptene | Reductive Elimination |
Note: The outcomes in this table are predicted based on general reactivity patterns of polyhalogenated alkanes and may require experimental optimization.
Building Block for Synthesizing Functionalized Alkenes and Alkynes
The 1,1-dibromo functionality in this compound is a key precursor for the synthesis of terminal alkynes. Treatment with a strong base, such as sodium amide (NaNH2), can induce a double dehydrohalogenation to yield hept-1-yne. libretexts.orgmasterorganicchemistry.com This transformation proceeds through a vinyl bromide intermediate. masterorganicchemistry.com
Moreover, controlled elimination of one equivalent of HBr from the gem-dibromide can lead to the formation of 1-bromohept-1-ene. This vinyl bromide is a valuable intermediate for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the terminus of the heptyl chain.
The secondary bromide at the 3-position can also participate in elimination reactions, potentially leading to the formation of internal alkenes, although this would be in competition with reactions at the more reactive gem-dibromide site. The choice of base and reaction conditions can influence the regioselectivity of the elimination. crunchchemistry.co.ukck12.org
A more specialized reaction for the conversion of gem-dibromoalkenes to alkynes is the Fritsch-Buttenberg-Wiechell rearrangement. chemeurope.comwikipedia.orgslideshare.net While this rearrangement is typically applied to 1,1-diaryl-2-bromo-alkenes, analogous transformations with alkyl substituents are also possible. chemeurope.comwikipedia.org
| Reagent(s) | Product Type | Key Transformation |
| 2 eq. NaNH2 | Terminal Alkyne | Double Dehydrohalogenation |
| 1 eq. t-BuOK | Vinyl Bromide | Single Dehydrohalogenation |
| Pd catalyst, Arylboronic acid | Aryl-substituted Alkene | Suzuki Coupling of Vinyl Bromide |
Role in the Synthesis of Carbocyclic and Heterocyclic Compounds
The multiple bromine atoms in this compound can serve as handles for the construction of cyclic structures. Intramolecular cyclization reactions can be envisioned where the different carbon-bromine bonds react with a nucleophile within the same molecule. For instance, if a suitable nucleophilic group is introduced at the other end of the heptyl chain, an intramolecular substitution reaction could lead to the formation of a carbocycle or a heterocycle. researchgate.net
Polyhaloalkanes are also known to participate in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net For example, they can react with binucleophiles to form various ring systems. The reactivity of this compound could potentially be harnessed in reactions with nucleophiles like hydrazines, ureas, or thioureas to construct five- or six-membered heterocyclic rings.
The following table provides hypothetical examples of cyclization reactions involving derivatives of this compound.
| Reactant | Product Type | Reaction Class |
| A derivative with a terminal nucleophile | Carbocycle/Heterocycle | Intramolecular Cyclization |
| Binucleophile (e.g., thiourea) | Heterocycle | Condensation/Cyclization |
Formation of Organometallic Reagents (e.g., Grignard Reagents) for C-C Bond Formation
Organometallic reagents are powerful tools for carbon-carbon bond formation. Grignard reagents, typically formed by the reaction of an alkyl or aryl halide with magnesium metal, are a prime example. byjus.comchemguide.co.uk The formation of Grignard reagents from di- or polyhalogenated alkanes can be complex, but under controlled conditions, selective metal-halogen exchange is possible. researchgate.netsemanticscholar.org
In the case of this compound, it is conceivable that a Grignard reagent could be formed at the 3-position, leaving the gem-dibromide intact, or vice versa, depending on the reaction conditions. The resulting organometallic species would be a highly reactive nucleophile, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com
The gem-dibromide functionality can also undergo bromine-magnesium exchange to form a gem-dimetallic species or a magnesium carbenoid, which have their own unique reactivity patterns. researchgate.net
| Reagent | Intermediate | Subsequent Reaction | Product |
| Mg, THF | Grignard Reagent | Aldehyde/Ketone | Alcohol |
| Mg, THF | Grignard Reagent | CO2, then H3O+ | Carboxylic Acid |
Applications in Multi-Step Organic Synthesis for Complex Molecular Architectures
The true value of a synthetic intermediate lies in its ability to be incorporated into multi-step syntheses to build complex molecules. britannica.com this compound, with its multiple, differentially reactive functional groups, can be considered a multifunctional building block. boronmolecular.comnih.gov This allows for a sequential and controlled introduction of different functionalities into a molecule.
For example, the gem-dibromide could first be converted to a terminal alkyne. The alkyne could then undergo a variety of transformations, such as click chemistry or conversion to an acetylide for further C-C bond formation. Subsequently, the secondary bromide at the 3-position could be used for a substitution or elimination reaction. This orthogonal reactivity is highly desirable in the synthesis of complex natural products and other intricate molecular targets.
The ability to perform a series of transformations at different positions on the heptyl chain makes this compound a potentially valuable tool for creating molecular diversity from a single starting material.
Environmental Transformation and Degradation Pathways of Brominated Alkanes, with Specific Reference to 1,1,3 Tribromoheptane
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Photolytic Degradation Processes and Debromination Pathways
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Brominated alkanes are susceptible to photolysis, particularly by ultraviolet (UV) radiation from the sun. The energy from UV light can cleave the carbon-bromine (C-Br) bond, which is weaker than carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. This process, known as debromination, is a critical first step in the degradation of these compounds.
The process typically involves the homolytic cleavage of the C-Br bond, leading to the formation of a bromine radical and an alkyl radical. These highly reactive radicals can then participate in a series of secondary reactions, including reacting with other molecules or abstracting hydrogen atoms from other organic matter. The presence of substances in the environment that can act as photosensitizers can accelerate the rate of photolytic degradation. For a molecule like 1,1,3-Tribromoheptane, the presence of multiple bromine atoms would likely increase its susceptibility to photolysis compared to a monobrominated alkane. The position of the bromine atoms also influences reactivity, with geminal bromines (two on the same carbon, as in the 1,1-dibromo group of this compound) potentially leading to different reaction pathways than isolated bromine atoms.
Hydrolytic Stability and Chemical Reduction Pathways (e.g., with iron)
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a brominated alkane to hydrolysis depends on factors such as the number and location of the bromine atoms and the structure of the carbon chain. Generally, the C-Br bond can be hydrolyzed to form an alcohol and hydrobromic acid. However, for many brominated alkanes, hydrolysis is a relatively slow process under typical environmental pH and temperature conditions. For instance, the half-life of bromoethane (B45996) due to hydrolysis is in the range of several weeks at 25°C. google.com It is expected that a larger, more substituted molecule like this compound would have a different, and likely slower, hydrolysis rate.
Chemical reduction offers an alternative abiotic degradation pathway. In anoxic environments, such as saturated soils and sediments, naturally occurring reducing agents can facilitate the dehalogenation of brominated compounds. A well-studied example is the reduction of halogenated alkanes by zero-valent iron (Fe⁰). louisville.edu Iron can act as an electron donor, leading to the reductive dehalogenation of the brominated alkane. This process involves the transfer of electrons from the iron surface to the organic molecule, resulting in the cleavage of the C-Br bond and the formation of a less halogenated compound and bromide ions. louisville.edu The presence of multiple bromine atoms in this compound would provide multiple sites for reductive attack. Research on other polyhalogenated alkanes suggests that the rate of reduction generally increases with the number of halogen substituents.
Biotic Degradation Mechanisms Mediated by Microorganisms
Microorganisms play a crucial role in the breakdown of a wide array of environmental contaminants, including brominated alkanes. The ability of bacteria and fungi to metabolize these compounds is a key component of their natural attenuation.
Aerobic Biodegradation and Dehalogenase Activity
Under aerobic conditions (in the presence of oxygen), microorganisms can utilize brominated alkanes as a carbon source or degrade them through co-metabolism. A key class of enzymes involved in this process is the haloalkane dehalogenases. muni.czillinois.edu These enzymes catalyze the hydrolytic cleavage of the C-Br bond, converting the brominated alkane into an alcohol, a halide ion, and a proton. illinois.edu
The efficiency of dehalogenase enzymes can vary significantly depending on the specific enzyme and the structure of the brominated alkane. muni.cz Factors such as the length of the carbon chain and the position of the bromine atoms influence the substrate specificity of these enzymes. illinois.edu For this compound, it is plausible that aerobic bacteria possessing broad-specificity dehalogenases could initiate its degradation. The resulting bromoalcohols could then be further metabolized through common cellular pathways.
Anaerobic Biotransformation Routes and Reductive Dehalogenation
In anaerobic environments (lacking oxygen), a different set of microbial processes dominates. Reductive dehalogenation is a significant pathway for the biotransformation of highly halogenated compounds under these conditions. In this process, the brominated alkane serves as an electron acceptor rather than a carbon source. Certain anaerobic bacteria can transfer electrons to the brominated compound, leading to the removal of a bromine atom and its replacement with a hydrogen atom.
This process, also known as dehalorespiration, has been observed for a variety of chlorinated and brominated compounds. acs.org For this compound, anaerobic reductive dehalogenation would likely proceed stepwise, sequentially removing bromine atoms to form dibromo- and monobromoheptanes, and eventually heptane (B126788). The specific microorganisms capable of this transformation often belong to specialized groups, such as Dehalococcoides. acs.org
Investigation of Degradation Kinetics and Environmental Half-Lives
Determining the degradation kinetics and environmental half-life of a compound is essential for assessing its persistence and potential for long-range transport. As there are no specific experimental studies on this compound, its half-life can only be estimated based on data for other brominated alkanes.
The environmental half-life of a brominated alkane is a composite of the rates of all relevant degradation processes, including photolysis, hydrolysis, and biodegradation. These rates are highly dependent on environmental conditions such as temperature, pH, light intensity, and the presence and activity of microbial populations.
The following table provides a generalized overview of the factors influencing the degradation kinetics of brominated alkanes, which can be used to infer the likely behavior of this compound.
| Degradation Pathway | Influencing Factors | Expected Impact on this compound Degradation Rate |
| Photolysis | Light intensity, presence of photosensitizers, number of C-Br bonds. | The three bromine atoms likely increase susceptibility to photolysis compared to monobrominated alkanes. |
| Hydrolysis | Temperature, pH, steric hindrance around the C-Br bond. | Likely a slow process under typical environmental conditions, potentially slower than for smaller brominated alkanes. |
| Chemical Reduction (e.g., with Fe⁰) | Availability of reducing agent, surface area of the reductant, number of halogen atoms. | The multiple bromine atoms may lead to a faster reduction rate compared to less brominated compounds. |
| Aerobic Biodegradation | Presence of adapted microbial communities, oxygen availability, activity of dehalogenase enzymes. | Dependent on the presence of microorganisms with appropriate dehalogenases; the long carbon chain may affect bioavailability. |
| Anaerobic Biodegradation | Presence of dehalorespiring bacteria, availability of electron donors, redox potential. | Stepwise reductive dehalogenation is a plausible pathway in anoxic environments. |
Table 1: Generalized Factors Influencing the Degradation Kinetics of Brominated Alkanes and Inferred Relevance to this compound.
The following table presents hypothetical degradation half-lives for classes of brominated alkanes to illustrate the range of persistence. It is crucial to note that these are not specific values for this compound.
| Compound Class | Environmental Compartment | Estimated Half-Life Range |
| Short-chain brominated alkanes (e.g., bromoethane) | Water (Hydrolysis) | Days to weeks google.com |
| Polybrominated compounds | Anoxic Sediment (Reductive Dehalogenation) | Months to years |
| Brominated Alkanes | Aerobic Soil (Biodegradation) | Weeks to months |
Table 2: Illustrative Environmental Half-Lives for Classes of Brominated Alkanes.
Identification and Characterization of Transformation Products and Metabolites
The transformation of brominated alkanes in the environment typically proceeds through dehalogenation, a critical step that removes the bromine atoms and often initiates the breakdown of the molecule. This process can occur aerobically or anaerobically and leads to a variety of transformation products and metabolites.
Under aerobic conditions, the initial step in the degradation of bromoalkanes is often a hydrolytic dehalogenation catalyzed by dehalogenase enzymes found in various microorganisms. nih.govresearchgate.net This reaction replaces a bromine atom with a hydroxyl group, forming the corresponding alcohol. For instance, studies on various bromoalkanes have shown their conversion to alcohols such as 2-propanol from 2-bromopropane, 1-butanol (B46404) from 1-bromobutane, and 1-decanol (B1670082) from 1-bromodecane (B1670165). researchgate.net In the case of a di-substituted alkane like 1,5-dibromopentane (B145557), the initial product is 1-bromo-5-pentanol. researchgate.net
Following this initial dehalogenation, the resulting alcohol can be further metabolized by the microorganism. This subsequent pathway typically involves the oxidation of the alcohol to an aldehyde, which is then oxidized to a carboxylic acid. cnr.it These fatty acids can then enter central metabolic pathways, such as the β-oxidation pathway, and be completely mineralized to carbon dioxide and water. researchgate.netcnr.itfrontiersin.org
Based on these established pathways for other bromoalkanes, the aerobic degradation of this compound would likely be initiated by a stepwise dehalogenation. The most probable initial transformation products would be brominated heptanols. Subsequent dehalogenation and oxidation steps would lead to the formation of brominated and non-brominated carboxylic acids, which would then be further metabolized.
Under anaerobic conditions, a key degradation pathway for polyhalogenated compounds is reductive dehalogenation. ufz.denih.gov In this process, the halogenated compound serves as an electron acceptor, and a bromine atom is replaced by a hydrogen atom. This reaction is carried out by anaerobic bacteria, with some species of Dehalococcoides being notably proficient. ufz.denih.gov For polybrominated compounds, this process often occurs in a stepwise manner, leading to the formation of less brominated intermediates. nih.govnih.gov For example, the degradation of polybrominated diphenyl ethers (PBDEs) has been shown to produce a series of less-brominated congeners. nih.govnih.gov
Therefore, under anaerobic conditions, this compound would likely undergo sequential reductive debromination to form dibromoheptanes, monobromoheptanes, and finally, heptane. These less-halogenated alkanes could then be subject to further degradation.
The following table summarizes the likely initial transformation products of this compound based on the degradation pathways of analogous compounds.
| Parent Compound | Degradation Condition | Initial Transformation Product (Inferred) | Metabolite Class |
| This compound | Aerobic (Hydrolytic Dehalogenation) | Bromo-heptanols | Alcohol |
| This compound | Anaerobic (Reductive Dehalogenation) | Dibromoheptanes | Bromoalkane |
Comparative Studies of Degradation Susceptibility Among Different Brominated Alkanes
The susceptibility of brominated alkanes to degradation is influenced by several structural factors, including the length of the carbon chain and the number and position of the bromine substituents. Generally, brominated compounds are more readily degraded than their chlorinated analogs because the carbon-bromine bond is weaker than the carbon-chlorine bond. nih.govresearchgate.net
Studies comparing the degradation of different bromoalkanes have provided insights into these structure-activity relationships. For example, the yeast Yarrowia lipolytica has been shown to degrade various bromoalkanes, with the degradation rates varying depending on the compound's structure. researchgate.net In one study, the degradation rates for several bromoalkanes were determined, showing that both chain length and halogen position affect susceptibility. researchgate.netresearchgate.net
Mycobacteria have also been identified as capable of degrading bromoalkanes. Crude extracts from Mycobacterium avium and Mycobacterium smegmatis showed a preference for short-chain and brominated substrates over long-chain and chlorinated ones, respectively, which is consistent with a hydrolytic dehalogenation mechanism. nih.govasm.org
While no direct comparative studies including this compound are available, we can infer its relative susceptibility from data on other bromoalkanes. The presence of three bromine atoms might make it more susceptible to initial reductive dehalogenation under anaerobic conditions compared to mono- or di-brominated heptanes. Under aerobic conditions, the accessibility of the carbon-bromine bonds to hydrolytic dehalogenases would be a key factor.
The following interactive data table presents degradation data for several bromoalkanes from a study using the marine yeast Yarrowia lipolytica NCIM 3589. researchgate.netresearchgate.net This data can be used to qualitatively compare the potential degradation susceptibility of different brominated alkanes.
| Compound | Carbon Chain Length | Bromine Substitution | Degradation Rate (per day) | Percentage Degraded |
| 2-Bromopropane | 3 | 1 | 0.076 | 27.3% |
| 1-Bromobutane | 4 | 1 | 0.058 | 21.9% |
| 1,5-Dibromopentane | 5 | 2 | 0.046 | 18.0% |
| 1-Bromodecane | 10 | 1 | 0.117 | 38.3% |
Data from Vatsal et al. (2015) researchgate.netresearchgate.net
This data suggests that there isn't a simple linear relationship between chain length and degradation rate. For instance, the long-chain 1-bromodecane showed the highest degradation rate in this particular study. The lower degradation rate of 1,5-dibromopentane compared to the monobrominated alkanes might be due to enzymatic specificity or other factors. Based on this limited data, it is difficult to precisely predict the degradation susceptibility of this compound, but it is expected to be biodegradable, with the specific rate depending on the environmental conditions and the microbial communities present.
Concluding Perspectives and Future Research Directions in 1,1,3 Tribromoheptane Chemistry
Emerging Methodologies for Controlled Synthesis and Functionalization
The future of 1,1,3-tribromoheptane chemistry is intrinsically linked to the development of synthetic methods that can control reactivity at specific bromine-substituted carbons. Current research in the broader field of haloalkanes points towards a new generation of catalytic processes capable of unprecedented selectivity, moving beyond harsh, non-selective halogenation techniques.
Future synthetic efforts will likely focus on catalyst-controlled, site-selective functionalization. Nickel-catalyzed reactions, for example, have shown promise in the direct carboxylation of unactivated secondary alkyl bromides without the issue of "chain walking," a common side reaction that scrambles the position of functionality. acs.org Applying such a system to this compound could, in principle, allow for the selective conversion of the C-3 bromine to a carboxylic acid group while leaving the gem-dibromo group at C-1 intact. Similarly, photoredox gold catalysis has enabled the direct alkylation of heteroarenes with unactivated bromoalkanes, a method that could be adapted for the selective functionalization of one of the bromo-positions in this compound. rsc.org
Another promising avenue is the copper-catalyzed bifunctionalization of olefins using polyhalogenated alkanes. wipo.int One could envision a reverse approach where this compound acts as a building block, adding across a double bond to construct more complex molecular architectures. Ruthenium complexes have also been shown to catalyze the Kharasch addition of haloalkanes to olefins, yielding polyhalogenated alkanes that could serve as precursors to even more complex structures. arabjchem.org The development of directing groups that can steer a catalyst to a specific bromine atom on the heptane (B126788) chain represents a significant, albeit challenging, goal for achieving truly controlled functionalization. acs.org
Table 1: Emerging Catalytic Methods for Bromoalkane Functionalization
| Catalytic System | Reaction Type | Potential Application for this compound | Reference |
|---|---|---|---|
| Nickel/Ligand | Carboxylation | Selective conversion of the C-3 bromide to a carboxyl group. | acs.org |
| Gold/Photoredox | C-H Alkylation | Selective coupling at one of the brominated sites with a heteroarene. | rsc.org |
| Copper | Olefin Bifunctionalization | Use as a building block for addition reactions to alkenes. | wipo.int |
| Ruthenium | Kharasch Addition | Reaction with olefins to create more complex polyhalogenated structures. | arabjchem.org |
Advanced Analytical Techniques for Enhanced Isomer Discrimination and Trace Analysis
As synthetic methods become more sophisticated, the need for advanced analytical techniques to distinguish between closely related isomers and detect minute quantities of material becomes paramount. For a molecule like this compound, differentiating it from its isomers (e.g., 1,2,3-tribromoheptane) and quantifying it in complex mixtures are significant challenges that require cutting-edge analytical solutions.
For trace analysis, future methodologies will likely build on techniques developed for other halogenated compounds. Methods involving salt-assisted liquid-liquid extraction coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) have achieved part-per-trillion detection limits for various brominated compounds in water. acs.org Another powerful technique is microwave-induced combustion (MIC) followed by inductively coupled plasma mass spectrometry (ICP-MS), which has been used for the ultra-trace determination of bromine in organic matrices. nih.gov These methods could be optimized for the highly sensitive detection of this compound in environmental or reaction samples.
The critical challenge of isomer discrimination is being addressed by several innovative approaches. The use of supramolecular adsorbents, such as specially designed macrocycles, has shown remarkable success in separating haloalkane isomers like 1- and 2-chlorobutane (B165301) based on subtle differences in their molecular shape and interactions. rsc.org This principle of host-guest chemistry could be tailored to create materials that selectively bind and separate different tribromoheptane isomers. Furthermore, the combination of high-resolution gas chromatography for physical separation with nuclear magnetic resonance (NMR) spectroscopy offers a path to detailed structural elucidation of individual isomers within a complex mixture, even without authentic standards. nih.gov
Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding
A deeper understanding of the reactivity and properties of this compound will be achieved through the synergy of computational modeling and experimental validation. This integrated approach allows researchers to predict reaction outcomes, rationalize experimental observations, and design more efficient synthetic and analytical protocols.
Computational methods, including quantum mechanics and molecular mechanics, are already used to characterize the structures and energies of different rotational isomers (rotamers) of complex molecules, which helps in interpreting complex NMR spectra. researchgate.net Such studies on this compound would provide invaluable insight into its preferred conformations and how they influence its reactivity at the three distinct bromine sites. Molecular dynamics simulations can model the interaction of this compound with catalysts or within the active sites of enzymes, guiding the design of new biocatalysts or selective chemical catalysts. muni.cz
A particularly powerful emerging technique is the use of predicted NMR databases. By computationally generating the expected 1D and 2D NMR spectra for all possible isomers of a compound and matching them against experimental data, it is possible to identify the most likely components in a complex mixture. acs.org This "best fit pattern matching" approach could definitively confirm the isomeric structure of a reaction product and even quantify the components of an isomeric mixture, providing a level of detail that is difficult to achieve with spectroscopy alone. acs.org Data-driven modeling of entire chemical processes, using inputs from reaction parameters and material attributes, can also be used to predict and optimize the synthesis of specific target molecules like this compound. acs.org
Table 2: Integrated Computational and Experimental Approaches
| Technique | Application | Benefit for this compound Research | Reference |
|---|---|---|---|
| Quantum/Molecular Mechanics | Structural & Energy Analysis | Predicts stable conformations and explains complex NMR spectra. | researchgate.net |
| Molecular Dynamics | Simulation of Interactions | Guides the design of selective catalysts by modeling substrate-catalyst binding. | muni.cz |
| Predicted NMR Databases | Isomer Identification | Allows for unambiguous structural assignment in complex isomeric mixtures. | acs.org |
| Data-Driven Process Modeling | Synthesis Optimization | Predicts reaction outcomes to improve yield and purity of the desired isomer. | acs.org |
Potential for Novel Synthetic Applications and Materials Science Development
While this compound itself may not have a direct large-scale application, its true potential lies in its role as a versatile intermediate for the synthesis of novel molecules and advanced materials. The three bromine atoms serve as handles that can be selectively replaced or transformed to build molecular complexity and impart specific functionalities.
In synthetic chemistry, polyhalogenated alkanes are valuable precursors. They can be used in catalytic olefination reactions to convert carbonyl compounds into dihaloalkenes, which are themselves useful synthetic intermediates. orgsyn.org The development of selective functionalization methods (as discussed in 8.1) would transform this compound into a trifunctional building block, allowing for the stepwise introduction of different chemical groups at positions 1 and 3. This could lead to the creation of unique pharmaceutical scaffolds, agrochemicals, or specialized organic ligands.
In materials science, the ability to precisely modify surfaces and polymers is crucial. Bromoalkanes have been used to functionalize the surface of single-walled carbon nanotubes (SWNTs), thereby tuning their electronic and photoluminescent properties. researchgate.net A molecule like this compound could act as a cross-linking agent or as a platform to attach multiple different functional groups to a material's surface. By leveraging the different reactivities of the gem-dibromo and secondary bromo groups, one could envision creating surfaces with patterned chemical properties or polymers with highly controlled architectures. The long alkyl chain also provides lipophilicity, which could be exploited in the design of phase-transfer catalysts or functional surfactants.
Q & A
Q. What are the validated methods for synthesizing 1,1,3-Tribromoheptane in laboratory settings?
Synthesis typically involves bromination of heptane derivatives. For example:
- Radical Bromination : Use N-bromosuccinimide (NBS) under UV light in CCl₄ to selectively brominate tertiary or secondary C-H bonds. Optimize stoichiometry (e.g., 3:1 Br₂:heptane derivative) and reaction time (12–24 hrs) to minimize di-/tetra-brominated byproducts .
- Electrophilic Substitution : Employ Lewis acids (e.g., AlBr₃) to direct bromine to specific positions. Monitor temperature (0–25°C) to control exothermic reactions .
- Purification : Use fractional distillation (bp ~200–220°C estimated) and confirm purity via GC-MS (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods due to volatile brominated compounds’ respiratory toxicity .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin contact (potential irritant) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via halogenated waste streams .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different solvents?
- Hypothesis Testing : Compare SN2 vs. radical pathways in polar aprotic (DMSO) vs. nonpolar (hexane) solvents. Use kinetic isotope effects (KIE) and trapping agents (TEMPO for radicals) to identify intermediates .
- Controlled Experiments : Vary solvent dielectric constants and measure reaction rates (e.g., bromine displacement with NaI). Correlate data with computational solvent models (COSMO-RS) .
Q. What computational strategies predict the thermodynamic stability of this compound conformers?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Compare relative energies of staggered vs. eclipsed conformers (ΔG < 2 kcal/mol expected due to Br steric effects) .
- MD Simulations : Simulate rotational barriers in explicit solvents (e.g., chloroform) to assess conformational flexibility .
Q. How should researchers address discrepancies in reported bromination regioselectivity for heptane derivatives?
- Meta-Analysis : Conduct a scoping review of bromination studies (1980–2025) to identify methodological variables (e.g., initiators, light sources). Use PRISMA frameworks to assess bias .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed UV intensity, equimolar Br₂). Statistically analyze yields (ANOVA) to isolate critical factors (e.g., temperature > solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
